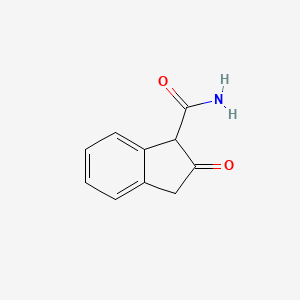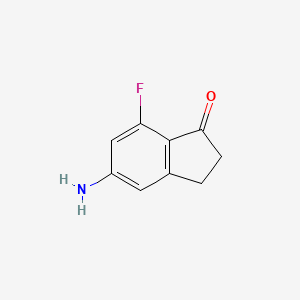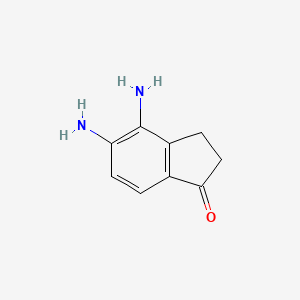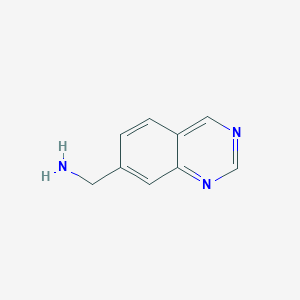
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of tetralins It is characterized by a fluorine atom attached to the third carbon of the naphthalene ring and a hydroxyl group on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the fluorination of 5,6,7,8-tetrahydronaphthalen-2-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. The choice of fluorinating agent and solvent would be critical to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the fluorine atom, although this is less common.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: 5,6,7,8-Tetrahydronaphthalen-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes by forming strong hydrogen bonds or dipole interactions. This can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but with the fluorine atom on the first carbon.
5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene: Contains additional functional groups that alter its reactivity and applications.
Uniqueness
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can significantly enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H11FO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4H2 |
Clé InChI |
KNRQRBNALPBOOD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC(=C(C=C2C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)

![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)


![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)





